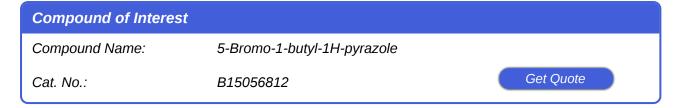


# Spectroscopic Analysis of 5-Bromo-1-butyl-1Hpyrazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Bromo-1-butyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The included experimental protocols are standardized methodologies applicable to the analysis of this and similar compounds.

### **Molecular Structure**

**5-Bromo-1-butyl-1H-pyrazole** is a substituted pyrazole with a butyl group attached to one of the nitrogen atoms of the pyrazole ring and a bromine atom at the 5-position. The structural formula is  $C_7H_{11}BrN_2$  and the molecular weight is 203.08 g/mol .

## **Spectroscopic Data Summary**

The following tables summarize the predicted and representative spectroscopic data for **5-Bromo-1-butyl-1H-pyrazole** based on the analysis of similar chemical structures.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.50	d	1H	H-3
~6.30	d	1H	H-4
~4.10	t	2H	N-CH2-(CH2)2-CH3
~1.85	m	2H	N-CH2-CH2-CH2-CH3
~1.35	m	2H	N-(CH2)2-CH2-CH3
~0.95	t	3H	N-(CH2)3-CH3

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
~140.0	C-3
~120.0	C-5
~110.0	C-4
~50.0	N-CH2-(CH2)2-CH3
~32.0	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~20.0	N-(CH2)2-CH2-CH3
~13.5	N-(CH2)3-CH3

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)



m/z	Predicted Fragment	
202/204	[M] <sup>+</sup> (Molecular ion peak with Br isotopes)	
147/149	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	
121/123	[C <sub>3</sub> H <sub>2</sub> BrN <sub>2</sub> ] <sup>+</sup>	
81	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~2960-2850	Strong	C-H stretching (aliphatic)
~1600-1450	Medium-Strong	C=C and C=N stretching (pyrazole ring)
~1465 and ~1380	Medium	C-H bending (aliphatic)
~1100-1000	Medium	C-N stretching
Below 800	Strong	C-Br stretching

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

#### Procedure:

• Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-1-butyl-1H-pyrazole** in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).



- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm for <sup>1</sup>H and δ 77.16 ppm for <sup>13</sup>C).

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

#### Procedure:

- Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.
  For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.



### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

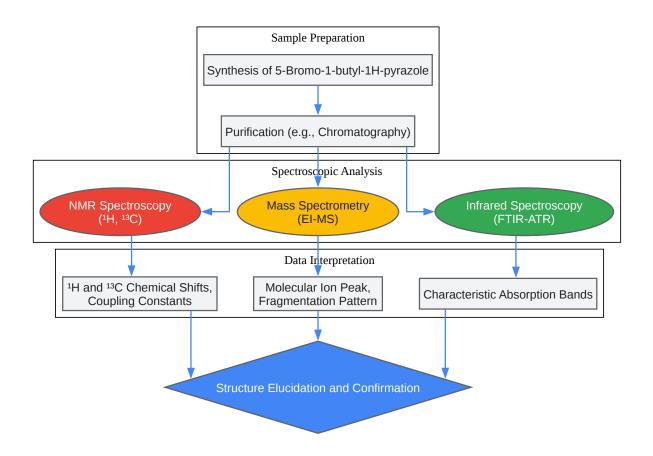
#### Procedure:

- Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument records an interferogram, which is then Fourier-transformed to produce the IR spectrum.
- Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

# Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **5-Bromo-1-butyl-1H-pyrazole**.





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#### Workflow for Spectroscopic Analysis

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